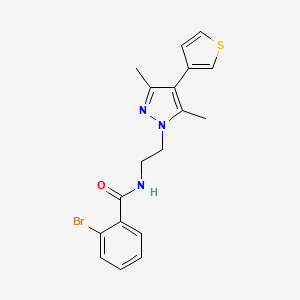

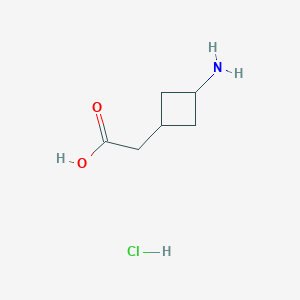

![molecular formula C23H19N3O2 B2776540 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide CAS No. 904279-17-0](/img/structure/B2776540.png)

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves the use of FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The synthesis process has been modified using microwave irradiation techniques to improve the yield and the reaction time .Molecular Structure Analysis

The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The NMR spectra reveal some characteristic peaks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The most important mechanism of these compounds is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Applications De Recherche Scientifique

Anticonvulsant Activity

N-(1-methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested according to the anticonvulsant drug development (ADD) programme protocol, with some derivatives showing promising results in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, one of the derivatives demonstrated significant activity with median effective dose (ED50) values of 40.7 and 6 mg/kg, respectively, in these tests. Additionally, in silico drug-likeness parameters indicated that these compounds adhere to Lipinski's rule of five and are capable of crossing the blood-brain barrier, suggesting their potential as anticonvulsant agents (Kothayer et al., 2019).

Analgesic and Anti-inflammatory Activities

Another study focused on the synthesis of quinazolinyl acetamides, which are structurally related to the compound of interest, to explore their analgesic and anti-inflammatory properties. The research found that certain derivatives exhibited significant analgesic and anti-inflammatory effects, with one particular compound showing potency comparable to diclofenac sodium, a well-known analgesic and anti-inflammatory drug. These findings highlight the potential of quinazolinone derivatives in the development of new analgesic and anti-inflammatory therapies (Alagarsamy et al., 2015).

Anticancer Potential

Quinazolinone derivatives have also been investigated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some of these derivatives demonstrated significant broad-spectrum antitumor activity, with certain compounds being more potent than 5-fluorouracil, a commonly used chemotherapeutic agent. This suggests that modifications to the quinazolinone structure, as seen in the compound , could yield promising candidates for anticancer drug development (Al-Suwaidan et al., 2016).

Antimicrobial Properties

Quinazolinone derivatives have also shown potential in antimicrobial applications. A study synthesized and evaluated 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives for their in vitro antibacterial and antifungal properties. These compounds demonstrated activity against various strains of human pathogenic microorganisms, indicating their potential as antimicrobial agents (Saravanan et al., 2015).

Mécanisme D'action

Target of Action

Quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to the inhibition of key enzymes or the disruption of essential biological processes . The specific interactions and resulting changes would depend on the precise structure of the compound and the nature of its target.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, viral replication, bacterial metabolism, and more .

Result of Action

Based on the reported biological activities of quinazolinone derivatives, potential effects could include the inhibition of cell growth or viral replication, the killing or inhibition of bacteria, or the modulation of enzyme activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPOHTZRQHIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)